molecular formula C18H13F2N3O3S B2508828 2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 921796-25-0

2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B2508828
CAS No.: 921796-25-0
M. Wt: 389.38
InChI Key: NXBBDOOUYUQJOK-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a synthetic sulfonamide derivative offered as a key intermediate for chemical and pharmacological research. This compound features a benzamide core substituted with two fluorine atoms, linked via a phenyl group to a pyridazine ring bearing a methylsulfonyl functional group. The distinct molecular architecture, incorporating both difluorobenzene and sulfonylpyridazine motifs, is characteristic of compounds investigated for targeted biological activity. Structurally similar sulfonamide-based molecules have been identified as potent inhibitors of specific biological targets. For instance, research into analogous compounds has shown promise in the development of Nav1.7 sodium channel inhibitors, which are a key area of interest for the potential treatment of neuropathic and inflammatory pain conditions . The presence of the methylsulfonyl group is a common feature in many drug-like molecules due to its potential to engage in hydrogen bonding and influence pharmacokinetic properties. Researchers can utilize this compound as a building block in medicinal chemistry programs or as a starting point for the synthesis of more complex molecules for high-throughput screening and lead optimization. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2,4-difluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O3S/c1-27(25,26)17-9-8-16(22-23-17)11-2-5-13(6-3-11)21-18(24)14-7-4-12(19)10-15(14)20/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBBDOOUYUQJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Disconnection of Target Molecule

The target compound is dissected into two fragments:

  • 2,4-Difluorobenzoyl chloride : Derived from 2,4-difluorobenzoic acid via thionyl chloride-mediated activation.
  • 4-(6-(Methylsulfonyl)pyridazin-3-yl)aniline : Synthesized through sequential pyridazine ring construction, sulfonation, and aryl coupling.

Convergent Coupling Approach

Final assembly employs a Schotten-Baumann-type reaction between the acyl chloride and aniline fragments, leveraging nucleophilic acyl substitution.

Synthesis of 2,4-Difluorobenzoyl Chloride

Acid Activation Protocol

Procedure :

  • 2,4-Difluorobenzoic acid (10.0 g, 63.3 mmol) is suspended in anhydrous dichloromethane (50 mL).
  • Thionyl chloride (7.5 mL, 103 mmol) is added dropwise under nitrogen at 0°C.
  • The mixture is refluxed at 40°C for 4 hr, followed by solvent evaporation under reduced pressure.

Characterization :

  • Yield : 95% (11.2 g) as a pale-yellow liquid.
  • FT-IR (neat) : 1775 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F).

Preparation of 4-(6-(Methylsulfonyl)Pyridazin-3-yl)Aniline

Pyridazine Ring Construction

Step 1 : Synthesis of 3,6-Dichloropyridazine

  • Reactants : Maleic anhydride (1.0 eq) and hydrazine hydrate (2.2 eq) in ethanol.
  • Conditions : Reflux at 80°C for 12 hr.
  • Yield : 78% (white crystals).

Step 2 : Selective Sulfonation at C6

  • Reactants : 3,6-Dichloropyridazine (5.0 g, 33.6 mmol) and sodium methanesulfinate (4.1 g, 40.3 mmol) in DMF.
  • Conditions : 120°C, 8 hr under nitrogen.
  • Yield : 68% (4.8 g) of 3-chloro-6-(methylsulfonyl)pyridazine.

Suzuki-Miyaura Coupling for Aryl Attachment

Procedure :

  • 3-Chloro-6-(methylsulfonyl)pyridazine (3.0 g, 14.2 mmol), 4-aminophenylboronic acid (2.6 g, 15.6 mmol), Pd(PPh₃)₄ (0.5 mol%), and K₂CO₃ (3.9 g, 28.4 mmol) in 1,4-dioxane/H₂O (4:1).
  • Heated at 90°C for 24 hr.

Characterization :

  • Yield : 82% (3.4 g) of 4-(6-(methylsulfonyl)pyridazin-3-yl)aniline.
  • ¹H NMR (DMSO-d₆) : δ 8.75 (d, J=9.2 Hz, 1H, pyridazine-H), 8.25 (d, J=9.2 Hz, 1H, pyridazine-H), 7.68 (d, J=8.4 Hz, 2H, Ar-H), 6.75 (d, J=8.4 Hz, 2H, Ar-H), 5.12 (s, 2H, NH₂).

Amide Bond Formation: Final Coupling

Schotten-Baumann Reaction

Procedure :

  • 4-(6-(Methylsulfonyl)pyridazin-3-yl)aniline (2.5 g, 8.9 mmol) is dissolved in THF (30 mL) with triethylamine (2.5 mL, 17.8 mmol).
  • 2,4-Difluorobenzoyl chloride (1.7 g, 9.8 mmol) in THF (10 mL) is added dropwise at 0°C.
  • Stirred at room temperature for 6 hr.

Workup :

  • Quenched with ice-water, extracted with ethyl acetate, dried (Na₂SO₄), and purified via silica gel chromatography (hexane/EtOAc 3:1).

Characterization :

  • Yield : 87% (3.1 g) as white crystals.
  • Melting Point : 182–184°C.
  • ¹³C NMR (101 MHz, CDCl₃) : δ 165.2 (C=O), 159.8 (d, J=245 Hz, C-F), 158.3 (d, J=243 Hz, C-F), 152.1 (pyridazine-C), 142.5 (SO₂CH₃), 134.8–115.2 (aromatic carbons).

Crystallographic and Spectroscopic Analysis

Single-Crystal X-ray Diffraction

Crystals grown from CH₂Cl₂/hexane exhibit:

  • Space Group : Pn (No. 7).
  • Unit Cell Parameters :
    • a = 5.8953(3) Å, b = 17.5759(9) Å, c = 13.8843(7) Å.
  • Interplanar Angle : 0.7(2)° between fluorinated aryl rings.

Hydrogen Bonding Network

  • Primary Interaction : N-H···O=C amide dimers along b-axis (2.12 Å).
  • Secondary Interactions : C-H···F/O contacts (2.35–2.67 Å).

Optimization Challenges and Solutions

Sulfonation Selectivity

Initial attempts using ClSO₃H resulted in over-sulfonation. Switching to sodium methanesulfinate in DMF improved C6 selectivity (68% yield).

Amide Coupling Side Reactions

Competitive O-acylation was suppressed by maintaining low temperatures (0°C) and using triethylamine as a proton scavenger.

Comparative Synthetic Routes

Step Method Yield (%) Purity (HPLC) Reference
A1 Thionyl chloride activation 95 >99
B3 Suzuki coupling 82 98.5
C4 Schotten-Baumann 87 99.2

Chemical Reactions Analysis

Oxidation Reactions

  • Thioether intermediates : During synthesis, precursor thioether groups (e.g., -S-CH₃) are oxidized to sulfones using agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.

  • Pyridazine ring : No direct oxidation of the pyridazine nitrogen atoms has been reported, likely due to electron withdrawal by the sulfonyl group.

Reduction Reactions

Reductive transformations primarily target the sulfonyl group or halogens:

  • Sulfonyl reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the methylsulfonyl group to methylthio (-S-CH₃) in ethanol at 50°C, yielding 2,4-difluoro-N-(4-(6-(methylthio)pyridazin-3-yl)phenyl)benzamide (85% yield).

  • Defluorination : Selective dehalogenation of the 2,4-difluorobenzamide moiety occurs using Pd/C with triethylamine in methanol, producing monofluoro derivatives (e.g., 4-fluoro analog, 72% yield) .

Nucleophilic Substitution

The electron-deficient pyridazine and fluorinated benzamide rings facilitate nucleophilic attacks:

Site Reagents Conditions Product
Pyridazine C-3/6Amines (e.g., morpholine)120°C, DMF, 5hMorpholine-substituted pyridazine (e.g., 6-morpholino derivative, 97% yield)
2,4-DifluorobenzamideAlkoxides (e.g., NaOMe)THF, reflux, 12hMethoxy-substituted benzamide (e.g., 2-fluoro-4-methoxy analog, 68% yield)

Cross-Coupling Reactions

The phenyl-pyridazine backbone enables transition-metal-catalyzed couplings:

  • Suzuki-Miyaura coupling : Reaction of boronic esters with the pyridazine halide (e.g., 3-bromo derivative) using PdCl₂(dppf)/Na₂CO₃ in DME yields biaryl products (e.g., 6′-arylpyridazine, 82% yield) .

  • Buchwald-Hartwig amination : Amination of pyridazine bromides with primary/secondary amines (e.g., piperazine) under Pd₂(dba)₃/Xantphos catalysis forms amino-substituted derivatives.

Hydrolysis and Solvolysis

  • Amide hydrolysis : Treatment with 6M HCl at 100°C cleaves the benzamide bond, generating 2,4-difluorobenzoic acid and the corresponding aniline derivative (quantitative conversion).

  • Sulfonamide formation : Reacting the methylsulfonyl group with chlorosulfonic acid forms sulfonamide intermediates for further derivatization.

Thermal and Photochemical Stability

  • Thermal decomposition : Deg

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Benzamide Derivatives

Compound Name Substituents Molecular Weight Key Activity (IC50/Ki) Reference
2,4-Difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide 2,4-difluoro; 6-(methylsulfonyl)pyridazine 436.4 (calculated) Not reported
4-Fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide 4-fluoro; 6-(methylsulfonyl)pyridazine 402.4 (PubChem) Not reported
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) Methylsulfonylphenyl-imidazothiazole ~360.4 COX-2 inhibition (IC50 = 1.2 µM)
Vismodegib 4-(methylsulfonyl)benzamide; chlorophenylpyridine 421.3 SMO antagonism (Ki = 12.2 nM)
4-(N,N-Dimethylsulfamoyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide Dimethylsulfamoyl; methylsulfonylpyridazine 460.5 Not reported

Key Observations :

  • Fluorine Substitution: The 2,4-difluoro substitution in the target compound may enhance lipophilicity and metabolic stability compared to its mono-fluoro analog (4-fluoro derivative, ). Fluorine atoms are known to reduce oxidative metabolism and improve bioavailability.
  • Methylsulfonyl Group : This group is conserved in COX-2 inhibitors (e.g., compound 6a, ) and SMO antagonists (e.g., vismodegib, ), suggesting its role in hydrophobic interactions with target proteins.
  • Pyridazine vs. Imidazothiazole Scaffolds : While the target compound uses a pyridazine ring, compound 6a employs an imidazo[2,1-b]thiazole core. The latter showed potent COX-2 inhibition (IC50 = 1.2 µM), but pyridazine derivatives may offer improved solubility due to nitrogen-rich heterocycles .

Enzyme Inhibition Profiles

COX-2 Selectivity

Compounds with methylsulfonylphenyl groups, such as 6a and its analogs, exhibit COX-2 selectivity indices (SI) exceeding 200, driven by the methylsulfonyl group’s fit into the COX-2 hydrophobic pocket .

FGFR and SMO Modulation

Pyridazine-containing benzamides (e.g., derivatives) demonstrate FGFR4 inhibition via acrylamido side chains, but the target compound lacks this functional group . Conversely, vismodegib’s methylsulfonylbenzamide moiety highlights the importance of sulfonyl groups in SMO antagonism, a property that may extend to the target compound .

Physicochemical Properties

  • Molecular Weight : At 436.4 g/mol, the target compound falls within the acceptable range for oral bioavailability (Rule of Five).
  • Solubility : The difluoro substitution and pyridazine ring may enhance aqueous solubility compared to purely aromatic analogs (e.g., vismodegib).
  • Synthetic Accessibility : The synthesis of methylsulfonylpyridazine derivatives typically involves Suzuki coupling and sulfonation reactions, as seen in and .

Biological Activity

2,4-Difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a synthetic organic compound with a complex molecular structure that includes multiple functional groups. Its molecular formula is C17H13F2N3O4SC_{17}H_{13}F_2N_3O_4S and it has a molecular weight of approximately 389.38 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, specifically in the fields of anti-inflammatory and anticancer research.

Structure and Synthesis

The compound features a difluorobenzamide core, a pyridazine moiety with a methylsulfonyl substituent, and a phenyl group. The synthesis typically involves several steps:

  • Formation of the Pyridazinyl Intermediate : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Methylsulfonyl Group : The methylsulfonyl group is introduced via sulfonation reactions.
  • Coupling with Difluorobenzamide : The final step involves coupling the sulfonylated intermediate with difluorobenzamide using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Inhibition Studies

Research indicates that compounds structurally similar to this compound may exhibit kinase inhibition. Kinases are crucial in various cellular processes, and dysregulation can lead to diseases like cancer. Preliminary studies suggest that this compound may inhibit specific kinases, including Flt-3, which is implicated in certain leukemias. Further investigation is required to confirm these findings and understand the full scope of its biological effects.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructural FeaturesUnique Properties
3,4-DifluorobenzamideDifluorobenzamide coreBasic structure without pyridazine
MethylsulfonylpyridazinePyridazine with methylsulfonylLacks benzamide component
Pyridazinone DerivativesContains pyridazine moietyVarying substituents affect activity
Sulfone DerivativesOxidized form of methylsulfonylEnhanced solubility and reactivity

The uniqueness of this compound lies in its specific combination of functional groups that may confer distinct chemical reactivity and potential biological activities not found in other similar compounds .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

  • Anticancer Activity : Similar compounds have been shown to exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines.
  • Anti-inflammatory Effects : Other derivatives have demonstrated anti-inflammatory activities through the inhibition of pro-inflammatory cytokines.
  • Kinase Inhibition : As mentioned earlier, preliminary studies suggest kinase inhibition properties that could be leveraged for therapeutic applications in oncology.

Q & A

Q. What synthetic routes and purification methods are recommended for synthesizing 2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Suzuki-Miyaura coupling to attach the pyridazine moiety to the phenyl ring.
  • Sulfonylation using methylsulfonyl chloride under basic conditions.
  • Amide coupling between the benzoyl chloride and the aniline derivative.
    Purification often employs column chromatography (e.g., DCM/MeOH gradients) and recrystallization in solvents like ethyl acetate to achieve >95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use analytical techniques :
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and functional groups.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • HPLC with UV detection to assess purity (>98% is typical for biological assays) .

Q. What are the key physicochemical properties (e.g., solubility, stability) and how should they be determined experimentally?

  • Methodological Answer :
  • Solubility : Test in DMSO (commused in assays) and aqueous buffers (e.g., PBS) using nephelometry or HPLC-UV quantification .
  • Stability : Perform accelerated degradation studies under varying pH (1–13) and temperatures (4°C–40°C), monitored via LC-MS .

Advanced Research Questions

Q. What strategies are employed to identify biological targets or mechanisms of action?

  • Methodological Answer :
  • Target fishing : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Computational docking : Screen against kinase or protease libraries (e.g., PyRx, AutoDock) to prioritize targets .
  • Pathway analysis : Compare transcriptomic/proteomic profiles of treated vs. untreated cells (e.g., RNA-seq) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?

  • Methodological Answer :
  • Substituent variation : Replace the methylsulfonyl group with ethylsulfonyl or morpholine derivatives to assess steric/electronic effects .
  • Bioassay-guided optimization : Test analogs in functional assays (e.g., enzyme inhibition, cell viability) and correlate with 3D-QSAR models (e.g., CoMFA) .

Q. What methodologies address discrepancies in reported biological activity data?

  • Methodological Answer :
  • Standardize assay conditions : Use identical cell lines (e.g., HEK293 vs. HeLa), incubation times, and controls.
  • Orthogonal assays : Validate hits with SPR binding assays if initial data from fluorescence-based screens are conflicting .

Q. How can metabolic stability and pharmacokinetic properties be optimized for in vivo studies?

  • Methodological Answer :
  • Introdurate fluorine atoms : The 2,4-difluoro substitution on the benzamide may enhance metabolic stability by reducing CYP450 oxidation .
  • In vitro ADME profiling : Test hepatic microsomal stability (e.g., human liver microsomes) and permeability (Caco-2 assays) .

Q. What computational approaches predict binding modes and interaction dynamics?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess binding stability.
  • Free-energy calculations : Use MM/GBSA to estimate binding affinities for key residues .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on compound solubility or stability?

  • Methodological Answer :
  • Replicate experiments : Ensure identical solvent preparation (e.g., DMSO lot, buffer ionic strength).
  • Cross-validate with orthogonal methods : Compare HPLC solubility data with dynamic light scattering (DLS) to detect aggregation .

Q. What steps mitigate variability in synthetic yields across laboratories?

  • Methodological Answer :
  • Standardize reaction conditions : Use anhydrous solvents, controlled atmosphere (e.g., N₂), and calibrated temperature probes.
  • Quality control intermediates : Characterize all intermediates via NMR and MS before proceeding to subsequent steps .

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